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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current approaches to establishing an
acceptable intake (Al) limit for N-Nitrosodicyclohexylamine (NDCHA) in pharmaceutical
products. In the absence of a specific Al from regulatory bodies such as the U.S. Food and
Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines
the recommended application of the Carcinogenic Potency Categorization Approach (CPCA).
Furthermore, it presents a comparative analysis of toxicological data, analytical detection
methods, and the mechanistic understanding of NDCHA's potential carcinogenicity.

Establishing the Acceptable Intake (Al) Limit

Currently, no specific Al limit has been established for NDCHA by major regulatory agencies.[1]
In such cases, where robust carcinogenicity data is lacking, the FDA and other international
regulators recommend the use of the Carcinogenic Potency Categorization Approach (CPCA).
[2][3] The CPCA is a structure-activity relationship (SAR)-based method that assigns a
nitrosamine to one of five potency categories to determine its Al limit.[3][4]

Carcinogenic Potency Categorization Approach (CPCA) for NDCHA:

The CPCA evaluates the chemical structure of a nitrosamine for features that are known to
activate or deactivate its carcinogenic potential.[2][5] The primary mechanism of activation for
many nitrosamines is a-hydroxylation, a metabolic process.[2][4]
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For NDCHA, the key structural features are the two cyclohexyl groups attached to the nitroso-
amine nitrogen. The a-carbons (the carbons attached to the nitrogen) are part of the cyclohexyl
rings and are tertiary. The presence of a tertiary a-carbon is considered a significant
deactivating feature, as it hinders metabolic activation through a-hydroxylation.[2] Due to this
strong deactivating feature, NDCHA is assigned to Potency Category 5.[1]

Table 1: CPCA-Based Acceptable Intake Limit for NDCHA

Recommended .
. . Basis for
Nitrosamine Potency Category Acceptable Intake L
L. Categorization
(Al) Limit
Presence of tertiary a-

N- carbons (a strong
Nitrosodicyclohexylam 5 1500 ng/day deactivating feature)
ine (NDCHA) hinders metabolic

activation.[1][2]

This Al limit of 1500 ng/day represents a level at or below which the impurity is not expected to
pose a significant cancer risk to patients over a lifetime of exposure.

Below is a diagram illustrating the decision-making process for assigning a nitrosamine to a
potency category using the CPCA.
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CPCA Decision Pathway for Nitrosamine Al Limit

Toxicological Data for NDCHA

The genotoxic potential of NDCHA has been investigated in several in vitro studies. The results
indicate that while it may not be mutagenic in bacterial systems, it does show evidence of
genotoxicity in mammalian cells.

Table 2: Summary of Genotoxicity Data for N-Nitrosodicyclohexylamine
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Metabolic
Assay Type Test System L. Results Reference
Activation
) Negative for
Bacterial Salmonella
o . _ TA98, TA100,
Reverse typhimurium With various S9
_ . TA1535. [6]
Mutation Assay TA98, TA100, fractions )
Inconclusive for
(Ames Test) TA1535, TA104
TA104.
Weakly
i genotoxic.
In Vitro
] Human -~ Induced
Micronucleus Not specified ) ) [6]
Lymphocytes micronuclei at
Test _
concentrations of
15-100 pg/mL.
Genotoxic. Dose-
Single Cell Gel ] dependent
V79 Chinese - ) )
Assay (Comet Not specified induction of DNA  [7]
Hamster Cells )
Assay) lesions from 5
MM to 100 pM.
Genotoxic.
) ] Significant
Sister Chromatid ] ] )
V79 Chinese - induction of SCE
Exchange (SCE) Not specified ] [7]
Hamster Cells at concentrations

Test
from 5 uM to 100

KM,

Experimental Protocols for Key Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a substance. For
nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[8]

Objective: To evaluate the potential of a test substance to induce reverse mutations at selected
loci in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:
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Tester Strains: A range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, and
E. coli WP2 uvrA (pKM101)) are used to detect different types of mutations.[8]

Metabolic Activation: The assay is performed with and without an exogenous metabolic
activation system (S9 fraction). For nitrosamines, a higher concentration (30%) of hamster
liver S9 is recommended over rat liver S9.[8][9]

Procedure (Pre-incubation Method):

o The test substance, bacterial culture, and S9 mix (if used) are incubated together at 37°C
for a short period (e.g., 30 minutes) before being mixed with molten top agar.[8][9]

o This mixture is then poured onto minimal glucose agar plates.
o The plates are incubated for 48-72 hours at 37°C.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to
grow on the minimal medium) is counted for each concentration of the test substance and
compared to the negative control. A substance is considered mutagenic if it produces a
dose-dependent increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine if a test substance induces micronuclei in cultured mammalian cells.
Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole
chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

e Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6
are commonly used.[10]

o Treatment: Cell cultures are exposed to at least three concentrations of the test substance
for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a
longer period (e.g., 21-24 hours) without S9.[10]
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e Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis,
resulting in binucleated cells. This allows for the identification of cells that have completed
one round of nuclear division.

e Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain
(e.g., Giemsa or a fluorescent dye).

e Scoring: At least 2000 binucleated cells per concentration are scored for the presence of
micronuclei under a microscope.[10]

o Data Analysis: The frequency of micronucleated cells is calculated and compared to the
negative control. A statistically significant, dose-dependent increase in the frequency of
micronucleated cells indicates a positive result.[10]

Analytical Methods for the Detection of NDCHA

The detection and quantification of nitrosamine impurities at trace levels require highly
sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry
(LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most
commonly employed techniques.

Table 3: Comparison of Analytical Methods for Nitrosamine Analysis
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. Lo Typical Limit
Typical Limit ¢
o
Technique of Detection o Advantages Disadvantages
Quantification
(LOD)
(LOQ)
High sensitivity
and selectivity;
suitable for a Matrix effects
wide range of can be a
nitrosamines, challenge; may
LC-MS/MS 0.4 -12 ng/L 0.1 ng/mL ) ) ) i
including less require extensive
volatile and sample
thermally labile preparation.
compounds.[11]
[12]
Excellent for
) Not suitable for
volatile and )
non-volatile or
semi-volatile _
) ) thermally labile
nitrosamines;
) compounds;
GC-MS/MS <3 ppb 15 ppb often provides o
derivatization

good ]
) may be required
chromatographic
) for some
resolution.[13]

analytes.
[14] g

General Experimental Protocol for LC-MS/MS Analysis:

o Sample Preparation: The drug substance or product is dissolved in a suitable solvent. This is
followed by extraction, centrifugation, and filtration to remove excipients and other interfering
substances.[15]

e Chromatography:

o LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC
or UHPLC) system is used.[15]
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o Column: A reversed-phase C18 or pentafluorophenyl (F5) column is commonly employed.
[16]

o Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and
an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]

e Mass Spectrometry:

o lonization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization
(ESI) can be used, depending on the specific nitrosamine.[12]

o Detection: A tandem quadrupole mass spectrometer is used in Multiple Reaction
Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-
product ion transitions for the target nitrosamine are monitored.

o Quantification: The concentration of the nitrosamine is determined by comparing the peak
area of the analyte in the sample to a calibration curve generated from standards of known
concentrations.

Below is a workflow diagram for a typical analytical method for nitrosamine detection.
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Analytical Workflow for Nitrosamine Detection

Mechanism of NDCHA Formation and
Carcinogenicity

Formation:

N-Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating
agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[4] In the case
of NDCHA, the precursor amine is dicyclohexylamine.

Proposed Carcinogenic Signaling Pathway:

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by
cytochrome P450 (CYP) enzymes in the liver.[17][18] This process is believed to generate
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highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the
initiation of cancer if not repaired.[17][19]

The proposed pathway is as follows:

o Metabolic Activation: NDCHA is metabolized by CYP enzymes. The key step is the
hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen (a-hydroxylation).

o Formation of Unstable Intermediate: The resulting a-hydroxy-nitrosamine is unstable and
spontaneously decomposes.

o Generation of Electrophile: This decomposition releases a reactive electrophile, a diazonium
ion or a carbocation.

o DNA Adduct Formation: The electrophile reacts with nucleophilic sites on DNA bases,
forming DNA adducts.

e Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular
mechanisms, they can lead to mispairing during DNA replication, resulting in permanent
mutations and potentially initiating carcinogenesis.[20]

The following diagram illustrates the proposed metabolic activation and carcinogenic pathway
for a generic dialkylnitrosamine, which is applicable to NDCHA.
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Proposed Carcinogenic Pathway of NDCHA

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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